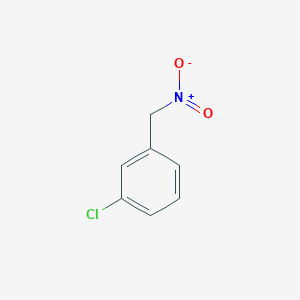

1-Chloro-3-nitromethyl-benzene

Description

Significance of Aryl Nitromethyl Compounds in Advanced Organic Synthesis

Aryl nitromethyl compounds, characterized by a nitromethyl group (-CH₂NO₂) bonded to an aromatic ring, represent a class of highly versatile intermediates in advanced organic synthesis. The potent electron-withdrawing nature of the nitro group confers significant acidity to the adjacent methylene (B1212753) protons, enabling these compounds to function as effective nucleophiles in a variety of crucial carbon-carbon bond-forming reactions. cdnsciencepub.com This reactivity is fundamental to the assembly of complex molecular frameworks.

The utility of aryl nitromethyl compounds is further amplified by the chemical versatility of the nitro group itself, which can be transformed into numerous other functional groups, including amines and carbonyls. cdnsciencepub.com This adaptability makes them valuable precursors in the synthesis of a wide range of valuable products. cdnsciencepub.com For example, the reduction of the nitro group to an amine is a common strategy in the preparation of biologically active molecules. The use of nitromethane (B149229) as a synthon for a formyl group equivalent provides a mild and convenient method that is compatible with many functional groups. cdnsciencepub.com

Historical Development and Evolution of Research on Substituted Nitroaromatics

The scientific investigation of substituted nitroaromatics dates back to the 19th century, with initial work focusing on their synthesis via nitration and their basic chemical properties. rsc.orgdocbrown.info Over time, research has evolved to provide a more nuanced understanding of how various substituents electronically influence the aromatic system and the nitro group, thereby affecting the compound's reactivity. rsc.org

The widespread use of nitroaromatic compounds in industries producing dyes, pharmaceuticals, and explosives spurred further research into their synthesis and transformation. rsc.orgcdnsciencepub.com This has led to the development of a vast library of substituted nitroaromatics and a deeper comprehension of their reaction mechanisms, such as electrophilic aromatic substitution and nucleophilic substitution. chemicalbook.comlibretexts.org Modern research continues to explore new applications and synthetic methodologies for this important class of compounds. rsc.org

Current Research Landscape and Identified Knowledge Gaps Pertaining to 1-Chloro-3-nitromethyl-benzene

While the broader class of substituted nitroaromatics has been subject to extensive study, dedicated research focusing specifically on 1-Chloro-3-nitromethyl-benzene is limited. The available scientific literature primarily features this compound as a synthetic intermediate rather than the central subject of investigation.

A notable knowledge gap exists concerning a comprehensive profile of its reactivity and detailed physicochemical properties. Although its synthesis and basic spectral characterization have been documented, in-depth studies on its reaction kinetics, thermodynamic data, and the full scope of its synthetic utility are not widely available. rsc.org Further investigation is required to explore its potential in novel synthetic applications and to fully understand the interplay of the chloro and nitromethyl substituents on its chemical behavior.

Physicochemical and Spectroscopic Data

The following tables provide known data for 1-Chloro-3-nitromethyl-benzene.

Interactive Table: Physicochemical Properties of 1-Chloro-3-nitromethyl-benzene

| Property | Value | Source |

| IUPAC Name | 1-Chloro-3-(nitromethyl)benzene | N/A |

| Molecular Formula | C₇H₆ClNO₂ | N/A |

| Molecular Weight | 171.58 g/mol | N/A |

| Physical Form | Clear Oil | rsc.org |

| CAS Number | 38362-91-3 | chemsrc.com |

Interactive Table: Spectroscopic Data for 1-Chloro-3-nitromethyl-benzene

| Spectrum Type | Data | Source |

| ¹H NMR | (300 MHz, CDCl₃, 25 °C) δ 7.52 - 7.23 (m, 4H, aromatic), 5.38 (s, 2H, CH₂) | rsc.org |

| ¹³C NMR | (75.5 MHz, CDCl₃, 25 °C) δ 135.0, 131.3, 130.4, 130.3, 130.2, 128.2, 79.2 | rsc.org |

| FT-IR (neat) | ν in cm⁻¹: 1542 | rsc.org |

| HRMS-ESI | Calculated for [C₇H₆ClNO₂]⁻: 170.0014 [M-H]⁻. Found: 170.01 | rsc.org |

Detailed Research Findings

Synthesis of 1-Chloro-3-nitromethyl-benzene

The preparation of 1-Chloro-3-nitromethyl-benzene has been reported via the nucleophilic substitution of 3-chlorobenzyl bromide. rsc.org In a documented procedure, the reaction yielded the target compound as a clear oil with a high yield of 88% following purification by column chromatography. rsc.org This synthetic route is a variation of the classical Meyer reaction, where an alkyl halide is treated with a nitrite (B80452) salt.

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClNO2 |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

1-chloro-3-(nitromethyl)benzene |

InChI |

InChI=1S/C7H6ClNO2/c8-7-3-1-2-6(4-7)5-9(10)11/h1-4H,5H2 |

InChI Key |

HBDVLCNYKBOPPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 3 Nitromethyl Benzene

Direct Synthesis Strategies for Introducing the Nitromethyl Moiety on a Chlorinated Aromatic Core

The most prominent direct strategy for the synthesis of 1-chloro-3-nitromethyl-benzene involves the palladium-catalyzed cross-coupling reaction of a suitable halo-chlorobenzene with nitromethane (B149229). This modern synthetic approach offers a powerful tool for the formation of carbon-nitrogen bonds under relatively mild conditions.

Detailed research in the field of palladium-catalyzed reactions has identified an effective catalytic system for the nitromethylation of aryl halides. This typically involves a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a bulky electron-rich phosphine ligand, like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). A base, commonly cesium carbonate (Cs₂CO₃), is required to deprotonate the nitromethane, forming the active nucleophile.

For the synthesis of 1-chloro-3-nitromethyl-benzene, a suitable starting material would be 1-bromo-3-chlorobenzene. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for selective substitution at the bromine-bearing position. The reaction is typically carried out in a solvent such as 1,4-dioxane, with a controlled amount of nitromethane. The use of molecular sieves can be beneficial in some cases to ensure anhydrous conditions and improve yields.

Table 1: Proposed Reaction Conditions for the Direct Synthesis of 1-Chloro-3-nitromethyl-benzene

| Parameter | Value |

| Starting Material | 1-Bromo-3-chlorobenzene |

| Reagent | Nitromethane |

| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |

| Base | Cesium Carbonate (Cs₂CO₃) |

| Solvent | 1,4-Dioxane |

| Temperature | 80-100 °C |

| Typical Yield | 70-90% (estimated based on similar substrates) |

This data is extrapolated from studies on similar aryl halides and represents a plausible set of conditions for this specific synthesis.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods provide alternative routes to 1-chloro-3-nitromethyl-benzene by building the desired functionality through a series of chemical transformations of a more readily available starting material.

Functional Group Interconversions to Achieve the Nitromethyl Group

One plausible, albeit multi-step, indirect route begins with 1-chloro-3-nitrobenzene (B92001). The direct conversion of the nitro group to a nitromethyl group is not a standard transformation. Therefore, a sequence of functional group interconversions is necessary. A hypothetical pathway could involve:

Reduction of the nitro group: The nitro group of 1-chloro-3-nitrobenzene can be reduced to an amino group (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation. This would yield 3-chloroaniline (B41212).

Diazotization: The resulting 3-chloroaniline can be converted to a diazonium salt (-N₂⁺Cl⁻) by treatment with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like HCl at low temperatures (0-5 °C).

Introduction of a halomethyl group: The diazonium salt can then undergo a Sandmeyer-type reaction to introduce a chloromethyl or bromomethyl group. For example, reaction with formaldehyde in the presence of the corresponding hydrogen halide and a copper(I) salt could potentially yield 1-chloro-3-(halomethyl)benzene.

Nucleophilic substitution with nitrite: Finally, the halomethyl group can be displaced by a nitro group through a nucleophilic substitution reaction with a nitrite salt, such as sodium nitrite (NaNO₂), in a suitable solvent like dimethylformamide (DMF) to furnish the target compound, 1-chloro-3-nitromethyl-benzene.

Derivatization from Relevant Substituted Chloronitrobenzene Intermediates

An alternative indirect approach starts from a different precursor, 3-chlorobenzaldehyde (B42229). This method leverages the well-established Henry reaction (also known as the nitroaldol reaction).

Henry Reaction: 3-Chlorobenzaldehyde can be reacted with nitromethane in the presence of a base (e.g., sodium hydroxide (B78521) or an amine base) to form 1-(3-chlorophenyl)-2-nitroethanol.

Dehydration: The resulting nitroalkanol can be dehydrated to form 1-chloro-3-(2-nitrovinyl)benzene (a β-nitrostyrene derivative). This step is often achieved by heating with an acid catalyst or by using a dehydrating agent like acetic anhydride.

Reduction of the double bond: The carbon-carbon double bond of the β-nitrostyrene derivative can be selectively reduced to a single bond while leaving the nitro group intact. This can be accomplished using reducing agents such as sodium borohydride (NaBH₄), often in the presence of a catalyst, or through catalytic hydrogenation under controlled conditions. This final step yields 1-chloro-3-nitromethyl-benzene.

Table 2: Illustrative Conditions for the Henry Reaction Pathway

| Step | Reagents & Conditions | Intermediate/Product |

| 1. Henry Reaction | 3-Chlorobenzaldehyde, Nitromethane, Base (e.g., NaOH), Solvent (e.g., Methanol), Room Temperature | 1-(3-Chlorophenyl)-2-nitroethanol |

| 2. Dehydration | Acetic anhydride, Heat | 1-Chloro-3-(2-nitrovinyl)benzene |

| 3. Reduction | Sodium borohydride (NaBH₄), Solvent (e.g., Ethanol/THF) | 1-Chloro-3-nitromethyl-benzene |

This table provides general conditions for each reaction type, and specific parameters would need to be optimized for this particular substrate.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

For all synthetic methodologies, the optimization of reaction conditions is paramount to maximize the yield and purity of 1-chloro-3-nitromethyl-benzene.

In the direct palladium-catalyzed nitromethylation , key parameters to optimize include:

Catalyst and Ligand Ratio: The ratio of the palladium precursor to the phosphine ligand can significantly influence the catalytic activity and stability.

Base: While cesium carbonate is commonly used, other bases such as potassium phosphate (K₃PO₄) could be screened for improved performance.

Solvent and Reagent Concentration: The concentration of the aryl halide and nitromethane, as well as the choice of solvent (e.g., nitromethane as both solvent and reagent versus using a co-solvent like dioxane), can affect reaction rates and side product formation.

Temperature and Reaction Time: Careful control of the reaction temperature and monitoring the reaction progress over time are crucial to ensure complete conversion without decomposition of the product.

For the indirect pathways , each step requires individual optimization. For instance, in the Henry reaction, the choice of base and solvent can influence the rate and equilibrium of the reaction. In the subsequent reduction of the β-nitrostyrene, the choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the double bond without affecting the nitro group.

Reaction Chemistry and Mechanistic Investigations of 1 Chloro 3 Nitromethyl Benzene

Reactivity of the Aromatic Ring System

The benzene (B151609) ring in 1-chloro-3-(nitromethyl)benzene is influenced by two electron-withdrawing substituents: the chloro group and the nitromethyl group. This substitution pattern renders the ring significantly less nucleophilic than benzene, thereby deactivating it towards electrophilic attack.

Electrophilic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) reactions on 1-chloro-3-(nitromethyl)benzene, such as nitration, halogenation, and sulfonation, require more forcing conditions compared to benzene. libretexts.orgmakingmolecules.com The deactivating nature of both the chloro and nitromethyl groups reduces the electron density of the π-system, slowing the rate-determining step of electrophilic attack. latech.educsbsju.edu

Nucleophilic Aromatic Substitution Pathways

The presence of a halogen on the aromatic ring opens the possibility for Nucleophilic Aromatic Substitution (NAS). Two primary mechanisms are considered for this class of reaction: the SNAr (addition-elimination) mechanism and the elimination-addition (benzyne) mechanism.

SNAr Mechanism: This pathway is generally inefficient for 1-chloro-3-(nitromethyl)benzene. The SNAr mechanism requires strong electron-withdrawing groups to be positioned ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgmasterorganicchemistry.comwikipedia.org In this molecule, the nitromethyl group is in the meta position, which does not allow for resonance stabilization of the intermediate carbanion. libretexts.org Consequently, substitution of the chlorine by nucleophiles like hydroxide (B78521) or alkoxides via this pathway is not favored. youtube.com

Benzyne (B1209423) Mechanism: Under harsh reaction conditions, such as treatment with a very strong base like sodium amide (NaNH₂) or sodium hydroxide at high temperatures, nucleophilic substitution can proceed through a highly reactive benzyne intermediate. masterorganicchemistry.comlibretexts.org The strong base would abstract a proton from one of the carbons adjacent to the chlorine (C-2 or C-4), followed by the elimination of the chloride ion to form a benzyne. askfilo.com The subsequent nucleophilic attack on the benzyne intermediate would not be highly regioselective, leading to a mixture of products. pearson.comstackexchange.com For example, reaction with NaOH at high temperature could yield both 2-methyl-3-nitrophenol (B1294317) and 4-methyl-3-nitrophenol. libretexts.org

Regioselectivity and Electronic Directing Effects of Substituents

The outcome of electrophilic substitution on the 1-chloro-3-(nitromethyl)benzene ring is determined by the directing effects of the two substituents. pressbooks.pub

Chloro Group (-Cl): The chlorine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated into the ring via resonance (+M effect). This resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.orgorganicchemistrytutor.com Thus, the chloro group at C-1 directs electrophiles to positions C-2, C-4, and C-6.

Nitromethyl Group (-CH₂NO₂): The nitromethyl group is also deactivating. While an alkyl group is typically weakly activating, the powerful inductive electron withdrawal of the attached nitro group (-NO₂) dominates, pulling electron density from the ring. youtube.comyoutube.com As an alkyl-type substituent, it is considered an ortho, para-director. savemyexams.com Therefore, the nitromethyl group at C-3 directs incoming electrophiles to its ortho positions (C-2, C-4) and its para position (C-6).

The combined influence of these groups results in a consensus, directing the electrophile to positions 2, 4, and 6. Steric hindrance between the two existing groups may disfavor substitution at the C-2 position. Therefore, electrophilic substitution is most likely to yield a mixture of 4- and 6-substituted products.

| Position | Effect of -Cl at C-1 | Effect of -CH₂NO₂ at C-3 | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| C-2 | Ortho (Activating) | Ortho (Activating) | Strongly Activated | Possible, but may be sterically hindered |

| C-4 | Para (Activating) | Ortho (Activating) | Strongly Activated | Major Product |

| C-5 | Meta (Deactivating) | Meta (Deactivating) | Strongly Deactivated | Minor/No Product |

| C-6 | Ortho (Activating) | Para (Activating) | Strongly Activated | Major Product |

Transformations Involving the Nitromethyl Functional Group

The nitromethyl side chain is a versatile functional group capable of undergoing various transformations, primarily reduction and modifications via its acidic alpha-protons.

Reduction Chemistry to Form Aminoalkyl and Other Nitrogen-Containing Derivatives

The nitro group of the nitromethyl substituent can be readily reduced to an amine, providing a pathway to 1-(aminomethyl)-3-chlorobenzene. This transformation is of significant synthetic importance. csbsju.eduucalgary.ca Several methods are effective for this reduction:

Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org It is a clean and efficient method for converting nitro groups to amines. rsc.org

Metal-Acid Reductions: A variety of metals in acidic media can be used, including iron (Fe) in hydrochloric acid (HCl), tin (Sn) in HCl, or tin(II) chloride (SnCl₂). researchgate.netmasterorganicchemistry.com These are classic and robust methods for nitro group reduction.

Under controlled conditions, partial reduction can yield other nitrogen-containing functional groups. For example, using specific reagents like zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine (B1172632) derivative. wikipedia.org

| Reagent(s) | Product | Functional Group Transformation |

|---|---|---|

| H₂, Pd/C | 1-(Aminomethyl)-3-chlorobenzene | -CH₂NO₂ → -CH₂NH₂ |

| Fe, HCl | 1-(Aminomethyl)-3-chlorobenzene | -CH₂NO₂ → -CH₂NH₂ |

| SnCl₂, HCl | 1-(Aminomethyl)-3-chlorobenzene | -CH₂NO₂ → -CH₂NH₂ |

| Zn, NH₄Cl(aq) | N-((3-chlorophenyl)methyl)hydroxylamine | -CH₂NO₂ → -CH₂NHOH |

Oxidative Modifications and Further Functionalization of the Nitromethyl Group

The protons on the carbon adjacent to the nitro group (the benzylic position) are acidic and can be removed by a base to form a nucleophilic nitronate anion. This intermediate opens up several synthetic possibilities. mdma.ch

Nef Reaction: The Nef reaction converts a primary nitroalkane into an aldehyde. wikipedia.org Treatment of 1-chloro-3-(nitromethyl)benzene with a base to form the nitronate salt, followed by hydrolysis with a strong mineral acid, would yield 3-chlorobenzaldehyde (B42229) and nitrous oxide. mdma.chorganic-chemistry.org This reaction provides a valuable method for converting the nitromethyl group into a carbonyl group.

Henry Reaction (Nitroaldol Reaction): As a nucleophile, the nitronate anion can react with aldehydes or ketones in a carbon-carbon bond-forming reaction known as the Henry reaction. wikipedia.orgorganic-chemistry.org For example, reacting the nitronate of 1-chloro-3-(nitromethyl)benzene with benzaldehyde (B42025) would produce a β-nitro alcohol. scirp.orgniscpr.res.in The products of the Henry reaction are versatile intermediates that can be further transformed. researchgate.net

Oxidation of the Side Chain: While the nitro group is typically reduced, the benzylic carbon can be oxidized under certain conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the alkyl side chain of substituted toluenes to form benzoic acids. libretexts.org Similar oxidative cleavage of the nitromethyl group, potentially after conversion to the nitronate, can also lead to the formation of 3-chlorobenzoic acid under vigorous conditions.

Reactions Yielding Beta-Nitroalcohols and Related Carbonyl Products

The most prominent reaction of 1-chloro-3-nitromethyl-benzene leading to the formation of β-nitroalcohols is the Henry (or nitroaldol) reaction. This base-catalyzed carbon-carbon bond-forming reaction involves the nucleophilic addition of the nitronate, derived from the deprotonation of 1-chloro-3-nitromethyl-benzene, to an aldehyde or ketone.

The presence of the electron-withdrawing chloro and nitro groups on the benzene ring influences the acidity of the α-proton of the nitromethyl group, facilitating its deprotonation to form the corresponding nitronate anion. This anion then serves as a potent nucleophile. The reaction with a carbonyl compound, typically an aldehyde, proceeds to yield a β-nitroalcohol. The general scheme for this reaction is as follows:

Scheme 1: General representation of the Henry reaction with 1-chloro-3-nitromethyl-benzene.

Detailed Research Findings:

While specific studies on the Henry reaction of 1-chloro-3-nitromethyl-benzene are not extensively documented in publicly available literature, the reactivity can be inferred from studies on substituted phenylnitromethanes and various aromatic aldehydes. rsc.orgresearchgate.net Research has shown that the electronic nature of the substituents on both the phenylnitromethane and the aldehyde can significantly impact the reaction rate and yield. rsc.org The electron-withdrawing nature of the chloro and nitro groups in 1-chloro-3-nitromethyl-benzene is expected to enhance the acidity of the nitromethyl proton, thereby facilitating the formation of the nitronate intermediate.

The diastereoselectivity of the Henry reaction is a critical aspect, especially when the aldehyde partner also contains a stereocenter or when a chiral catalyst is employed. rsc.org The formation of syn and anti diastereomers is common, and their ratio can be influenced by the reaction conditions, including the choice of base, solvent, and temperature. nih.gov For instance, the use of bulky bases or specific metal catalysts can favor the formation of one diastereomer over the other.

The resulting β-nitroalcohols are valuable synthetic intermediates. They can be further transformed into other important functional groups. For example, oxidation of the secondary alcohol yields an α-nitroketone, while reduction of the nitro group can lead to the formation of β-aminoalcohols, which are important precursors for many pharmaceuticals. wikipedia.org

| Reactant 1 | Reactant 2 | Product Type | Key Considerations |

| 1-Chloro-3-nitromethyl-benzene | Aldehyde/Ketone | β-Nitroalcohol | Base selection, solvent polarity, temperature, potential for diastereoselectivity |

| β-Nitroalcohol | Oxidizing Agent | α-Nitroketone | Choice of oxidant to avoid side reactions |

| β-Nitroalcohol | Reducing Agent | β-Aminoalcohol | Selective reduction of the nitro group without affecting other functionalities |

Interrupted Nef and Meyer Reactions of Nitro Compounds

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone under acidic conditions. wikipedia.org The related Meyer reaction also involves the transformation of nitro compounds under acidic conditions. However, under certain conditions, these reactions can be "interrupted" by the presence of a nucleophile, leading to products other than the expected carbonyl compound. nih.govmdpi.comresearchgate.net

The mechanism of the Nef reaction proceeds through the formation of a nitronic acid intermediate, which, upon protonation and subsequent attack by water, leads to the carbonyl compound and nitrous oxide. In an interrupted Nef or Meyer reaction, a nucleophile other than water can intercept a key intermediate, such as a protonated nitronic acid or a related cationic species. nih.gov

For 1-chloro-3-nitromethyl-benzene, an interrupted Nef-type reaction could theoretically be initiated by treatment with a strong acid in the presence of a suitable nucleophile. The general concept is illustrated below:

Scheme 2: Conceptual pathway for an interrupted Nef reaction of 1-chloro-3-nitromethyl-benzene.

Detailed Research Findings:

While specific examples of interrupted Nef or Meyer reactions involving 1-chloro-3-nitromethyl-benzene are not readily found in the literature, the general principles have been established for other nitroalkanes. nih.govmdpi.com The outcome of these reactions is highly dependent on the nature of the nitro compound, the acid used, the nucleophile, and the reaction conditions. For benzylic nitro compounds, the stability of potential carbocationic intermediates can influence the reaction pathway. The electron-withdrawing substituents on the phenyl ring of 1-chloro-3-nitromethyl-benzene would likely disfavor the formation of a simple benzylic carbocation, making the reaction pathway more complex.

A review of interrupted Nef and Meyer reactions highlights that various nucleophiles, including halides, alcohols, and nitriles, can participate in these transformations, leading to a diverse array of products such as hydroxamic acid derivatives and α-substituted oximes. nih.gov The key to a successful interrupted reaction is the efficient trapping of the electrophilic intermediate before it can proceed down the traditional Nef pathway to the carbonyl compound.

Catalytic Approaches in the Chemical Transformations of 1-Chloro-3-nitromethyl-benzene

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of chemical transformations involving 1-chloro-3-nitromethyl-benzene. A key catalytic transformation for this compound is the reduction of the nitromethyl group to an aminomethyl group.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. rsc.orgyoutube.com This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas. nih.gov The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity.

For 1-chloro-3-nitromethyl-benzene, the selective reduction of the nitromethyl group to the corresponding amine is a synthetically valuable transformation. It is important to choose a catalyst and reaction conditions that minimize the hydrodechlorination of the aromatic ring, which can be a competing side reaction. Wilkinson's catalyst (RhCl(PPh₃)₃) is a homogeneous catalyst that is often selective for the hydrogenation of alkenes and alkynes but can also be used for the reduction of other functional groups under specific conditions, sometimes showing good chemoselectivity. youtube.com

| Substrate | Catalyst | Product | Potential Side Reactions |

| 1-Chloro-3-nitromethyl-benzene | Pd/C, H₂ | 1-Chloro-3-aminomethyl-benzene | Hydrodechlorination of the aromatic ring |

| 1-Chloro-3-nitromethyl-benzene | Raney Ni, H₂ | 1-Chloro-3-aminomethyl-benzene | Potential for over-reduction or ring saturation under harsh conditions |

Radical Reaction Pathways and Their Application in Difunctionalization Strategies

The nitromethyl group in 1-chloro-3-nitromethyl-benzene can also participate in radical reactions. The nitro group can be removed under radical conditions, generating a benzylic radical that can then be trapped by other reagents. This opens up possibilities for difunctionalization strategies, where two new functional groups are introduced into the molecule.

One potential pathway for the difunctionalization of benzylic nitro compounds involves the conversion of the nitroalkane into an allylic nitro compound, which can then undergo further functionalization. nih.gov While this is more directly applicable to β-alkyl nitroalkenes, the underlying principles of radical generation and trapping are relevant.

Detailed Research Findings:

Research into the radical-based functionalization of benzylic C(sp³)–H bonds has gained significant attention. wisc.edu These methods often involve the generation of a benzylic radical through hydrogen atom transfer, which can then participate in various coupling reactions. While not directly involving the nitro group as a leaving group, these studies highlight the reactivity of the benzylic position.

Furthermore, radical nucleophilic substitution reactions of nitro compounds are known, where the nitro group is displaced by a nucleophile via a radical anion intermediate. ucl.ac.uk Such a pathway could potentially be applied to 1-chloro-3-nitromethyl-benzene to introduce a new substituent at the benzylic position. Recent advances in photoredox catalysis have also enabled a wide range of radical-mediated transformations that could be applicable to the functionalization of this compound. whiterose.ac.uk

Detailed Mechanistic Elucidation through Kinetic and Isotopic Studies

Understanding the detailed reaction mechanisms of the transformations of 1-chloro-3-nitromethyl-benzene is crucial for optimizing reaction conditions and controlling product selectivity. Kinetic and isotopic labeling studies are powerful tools for this purpose.

Kinetic Studies of the Henry Reaction:

Kinetic studies of the Henry reaction involving substituted benzaldehydes have been performed to understand the influence of electronic effects on the reaction rate. osti.govresearchgate.net A Hammett plot analysis, for instance, can reveal the electronic demands of the rate-determining step. rsc.org For the reaction of 1-chloro-3-nitromethyl-benzene, kinetic studies could elucidate the role of the chloro and nitro substituents on the rate of nitronate formation and its subsequent addition to the carbonyl partner.

Isotopic Labeling Studies of the Nef Reaction:

Isotopic labeling studies have been instrumental in elucidating the mechanism of the Nef reaction. acs.org For example, using ¹⁸O-labeled water can help to trace the origin of the oxygen atom in the final carbonyl product. nih.gov Similarly, deuterium (B1214612) labeling at the α-position of the nitroalkane can reveal information about the proton transfer steps and whether C-H bond cleavage is involved in the rate-determining step. Such studies on 1-chloro-3-nitromethyl-benzene could provide detailed insights into the mechanism of its conversion to the corresponding aldehyde under Nef conditions.

| Mechanistic Question | Experimental Technique | Expected Outcome |

| Rate-determining step of the Henry reaction | Kinetic studies with varying substituent electronics (Hammett plot) | Determination of the electronic demand of the transition state |

| Origin of the carbonyl oxygen in the Nef reaction | Isotopic labeling with H₂¹⁸O | Confirmation of water as the oxygen source |

| C-H bond cleavage in the rate-determining step of the Nef reaction | Deuterium kinetic isotope effect (KIE) | A primary KIE would indicate C-H bond breaking in the rate-limiting step |

Structural Characterization and Advanced Spectroscopic Analysis of 1 Chloro 3 Nitromethyl Benzene

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For 1-Chloro-3-nitrobenzene (B92001), these methods provide characteristic signatures corresponding to the vibrations of the benzene (B151609) ring, the nitro group (-NO₂), and the carbon-chlorine (C-Cl) bond.

Infrared (IR) Spectroscopy: The FTIR spectrum of 1-Chloro-3-nitrobenzene, often analyzed using a KBr-pellet technique, displays several key absorption bands that confirm its structure. nih.gov The most prominent peaks are associated with the nitro group's stretching vibrations. The asymmetric stretching (ν_as(NO₂)) typically appears as a strong band in the 1500-1570 cm⁻¹ region, while the symmetric stretching (ν_s(NO₂)) is observed as a strong band between 1300-1370 cm⁻¹. Other significant absorptions include C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹, C=C stretching vibrations within the benzene ring in the 1400-1600 cm⁻¹ range, and the C-Cl stretching vibration, which is typically found in the fingerprint region below 800 cm⁻¹. The out-of-plane C-H bending vibrations are also informative for confirming the 1,3- (or meta) substitution pattern on the benzene ring.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on the polarizability of bonds. The Raman spectrum of 1-Chloro-3-nitrobenzene shows characteristic shifts that are in close agreement with established literature values. researchgate.net Key Raman shifts for related compounds like nitrobenzene (B124822) and chlorobenzene (B131634) help in the assignment of vibrational modes. For instance, the symmetric stretching of the nitro group is also strongly Raman active. The vibrations of the benzene ring, particularly the ring breathing modes, give rise to sharp and intense signals in the Raman spectrum.

The combined data from IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, allowing for unambiguous functional group identification.

Interactive Data Table: Vibrational Spectroscopy Data for 1-Chloro-3-nitrobenzene

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |

| Infrared (FTIR) | ~1530 | Asymmetric NO₂ Stretch |

| Infrared (FTIR) | ~1350 | Symmetric NO₂ Stretch |

| Infrared (FTIR) | >3000 | Aromatic C-H Stretch |

| Infrared (FTIR) | 1400-1600 | Aromatic C=C Stretch |

| Infrared (FTIR) | <800 | C-Cl Stretch |

| Raman | Varies | Symmetric NO₂ Stretch, Ring Breathing Modes |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are used to fully characterize the structure of 1-Chloro-3-nitrobenzene.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Chloro-3-nitrobenzene, typically recorded in a solvent like deuterated chloroform (CDCl₃), shows distinct signals for the four protons on the aromatic ring. chemicalbook.com The electron-withdrawing nature of the nitro and chloro groups deshields the aromatic protons, causing their signals to appear downfield. The proton located between the two substituents (at the C2 position) is the most deshielded. The proton at C4 experiences deshielding from both groups, while the protons at C5 and C6 have different chemical environments. A representative spectrum in CDCl₃ shows signals around 8.23, 8.13, 7.67, and 7.50 ppm. chemicalbook.com The coupling patterns (splitting of signals) between adjacent protons provide definitive evidence of their relative positions on the ring, confirming the 1,3-substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-Chloro-3-nitrobenzene, six distinct signals are expected, one for each carbon atom in the benzene ring. The chemical shifts are influenced by the attached substituents. The carbon atom bonded to the nitro group (C3) and the carbon atom bonded to the chlorine atom (C1) are significantly affected. The electron-withdrawing nitro group causes a downfield shift for the carbon it is attached to. The other four carbon atoms also show distinct chemical shifts based on their position relative to the substituents. spectrabase.com

Interactive Data Table: ¹H NMR Spectral Data for 1-Chloro-3-nitrobenzene in CDCl₃

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H2 | ~8.22 | t (triplet) or m (multiplet) |

| H6 | ~8.13 | ddd (doublet of doublet of doublets) |

| H4 | ~7.68 | ddd (doublet of doublet of doublets) |

| H5 | ~7.50 | t (triplet) |

Note: Exact chemical shifts and multiplicities can vary slightly based on solvent and spectrometer frequency.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

For 1-Chloro-3-nitrobenzene (C₆H₄ClNO₂), the calculated molecular weight is approximately 157.55 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 157. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be present at m/z 159 with an intensity of about one-third of the M⁺ peak. miamioh.edu

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂, 46 Da) and the loss of nitric oxide (NO, 30 Da). miamioh.edu Therefore, significant fragment ions would be expected at:

m/z 111: [M - NO₂]⁺, corresponding to the chlorophenyl cation. This ion would also exhibit an isotope peak at m/z 113.

m/z 127: [M - NO]⁺.

Further fragmentation can occur, such as the loss of the chlorine atom from the chlorophenyl cation.

Interactive Data Table: Key Mass Spectrometry Fragments for 1-Chloro-3-nitrobenzene

| m/z Value | Ion Fragment | Description |

| 157/159 | [C₆H₄ClNO₂]⁺ | Molecular ion (M⁺/M+2) |

| 111/113 | [C₆H₄Cl]⁺ | Loss of NO₂ |

| 127/129 | [C₆H₄ClNO]⁺ | Loss of NO |

| 75 | [C₆H₄]⁺ | Loss of NO₂ and Cl |

Gas Chromatography and Liquid Chromatography-Mass Spectrometry for Purity Assessment and Isomer Separation

Chromatographic techniques coupled with mass spectrometry are essential for separating mixtures and assessing the purity of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective method for the analysis of volatile compounds like 1-Chloro-3-nitrobenzene. nih.gov The compound can be separated from other isomers (e.g., 1-Chloro-2-nitrobenzene and 1-Chloro-4-nitrobenzene) and impurities on a suitable capillary column, such as one with a nonpolar stationary phase. sigmaaldrich.com The retention time under specific chromatographic conditions is a characteristic property that helps in its identification. The mass spectrometer detector provides mass spectra for the eluting peaks, confirming the identity and purity of the compound. This technique is widely used in environmental analysis to detect and quantify chloronitrobenzene residues in samples like water. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is more common for this type of compound, LC-MS can also be employed, particularly for less volatile derivatives or when analyzing complex matrices. Reversed-phase liquid chromatography could be used to separate 1-Chloro-3-nitrobenzene from related compounds, followed by detection using a mass spectrometer, often with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources.

These methods are crucial in synthetic chemistry to monitor reaction progress and in quality control to ensure the purity of the final product. The synthesis of 1-Chloro-3-nitrobenzene often produces a mixture of isomers, making chromatographic separation a critical step. wikipedia.org

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a detailed crystal structure for 1-Chloro-3-nitrobenzene was not found in the search, data for the closely related 1-Chloro-3-nitromethyl-benzene (C₇H₆ClNO₂) offers valuable insights into the molecular geometry and packing of a similar structure. nih.gov

For 1-Chloro-3-nitromethyl-benzene, the compound crystallizes in a monoclinic space group. The benzene ring is essentially planar, and the key structural features are the orientations of the substituent groups relative to this ring. nih.gov

In the crystal structure of 1-Chloro-3-nitromethyl-benzene, the bond lengths are within normal ranges. nih.gov

C-Cl bond length: Approximately 1.796 Å.

C-N bond length: Approximately 1.479 Å.

N-O bond lengths: Approximately 1.208 Å and 1.211 Å. nih.gov

Aromatic C-C bonds: Range from approximately 1.37 to 1.39 Å.

The dihedral angles are particularly informative. The plane of the nitro group is twisted away from the plane of the benzene ring by 8.2°. The chloromethyl group exhibits a more significant twist, with a dihedral angle of 67.55°. nih.gov This twisting is a result of minimizing steric hindrance and optimizing electronic interactions within the molecule and the crystal lattice. For nitrobenzene derivatives in general, the twist angle of the nitro group relative to the phenyl ring can be easily influenced by intermolecular forces. mdpi.com

Interactive Data Table: Selected Geometric Parameters for 1-Chloro-3-nitromethyl-benzene

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Cl | 1.796 |

| C-N | 1.479 |

| N-O1 | 1.211 |

| N-O2 | 1.208 |

| Dihedral Angles (°) | |

| Nitro Group vs. Benzene Ring | 8.2 |

| Chloromethyl Group vs. Benzene Ring | 67.55 |

Data from the crystal structure of 1-Chloro-3-nitromethyl-benzene. nih.gov

The way molecules pack in a crystal is governed by intermolecular forces. In the solid state of 1-Chloro-3-nitromethyl-benzene, there are no classical hydrogen bonds. Instead, the crystal structure is stabilized by weak intermolecular C-H···O interactions. nih.gov These interactions link the molecules together, forming corrugated sheets.

For nitroaromatic compounds, dispersion forces and electrostatic interactions involving the polar nitro group play a significant role in the crystal packing. nih.govresearchgate.net Interactions such as π-π stacking between aromatic rings and halogen bonds (e.g., Cl···O interactions) are also observed in similar structures, influencing their solid-state architecture. researchgate.net These non-covalent interactions are crucial in determining the physical properties of the compound, such as its melting point and density.

Computational Chemistry and Quantum Chemical Studies on 1 Chloro 3 Nitromethyl Benzene

Electronic Structure and Bonding Characterization5.2. Conformational Analysis and Potential Energy Surface Exploration5.3. Elucidation of Reaction Pathways and Transition State Geometries5.4. Prediction of Spectroscopic Properties and Comparison with Experimental Data5.5. Development of Theoretical Models for Predicting Reactivity and Selectivity

A comprehensive and scientifically accurate article on this specific compound requires dedicated computational studies that explore its unique electronic and structural properties. Without such studies, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Derivatives and Analogues of 1 Chloro 3 Nitromethyl Benzene: Synthesis and Chemical Transformations

Synthesis of Positional Isomers, Including para and ortho Nitromethyl-chlorobenzenes

While the direct synthesis of 1-chloro-3-nitromethyl-benzene is not extensively documented in readily available literature, its positional isomers, 1-chloro-4-nitromethyl-benzene and 1-chloro-2-nitromethyl-benzene, can be conceptualized through established synthetic organic chemistry principles. The primary approaches would involve either the introduction of the nitromethyl group onto a pre-existing chlorobenzene (B131634) derivative or the modification of a suitable precursor already containing a methyl or nitromethyl-like functionality.

One plausible and widely utilized method for the synthesis of phenyl-nitromethanes is the nucleophilic substitution of a benzyl halide with a nitrite (B80452) salt. In this approach, the corresponding chlorobenzyl chloride isomer would serve as the starting material. For instance, the synthesis of 1-chloro-4-nitromethyl-benzene could be achieved by reacting 1-chloro-4-(chloromethyl)benzene with a nitrite source such as sodium nitrite (NaNO₂) or silver nitrite (AgNO₂). The choice of the nitrite salt can influence the product distribution, with silver nitrite often favoring the formation of the C-nitro compound (nitromethane derivative) due to the covalent nature of the Ag-O bond, which promotes attack from the nitrogen lone pair of the nitrite ion. Conversely, the more ionic sodium nitrite can lead to a mixture of the nitromethane (B149229) derivative and the corresponding alkyl nitrite ester (RONO).

Another potential route is the palladium-catalyzed nitromethylation of dichlorobenzenes. This modern cross-coupling reaction allows for the direct formation of a C-C bond between an aryl halide and nitromethane. For example, 1,4-dichlorobenzene could be subjected to a palladium catalyst, a suitable ligand (such as XPhos), a base, and nitromethane to potentially yield 1-chloro-4-nitromethyl-benzene. This method offers a direct entry to the desired scaffold, avoiding the need for a pre-functionalized benzylic position.

A more classical approach involves the nitration of the corresponding chlorotoluene isomer followed by manipulation of the methyl group. For example, the nitration of p-chlorotoluene with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene. The desired isomer could then be isolated and subjected to side-chain halogenation, for instance, using N-bromosuccinimide (NBS) under radical initiation, to form the corresponding benzyl bromide. Subsequent reaction with a nitrite salt would then yield the target nitromethyl-chlorobenzene.

A summary of potential synthetic routes to the positional isomers is presented in the table below.

| Target Isomer | Potential Starting Material(s) | Key Reaction(s) |

| 1-Chloro-2-nitromethyl-benzene | 1-Chloro-2-(chloromethyl)benzene or 1,2-Dichlorobenzene | Nucleophilic substitution with a nitrite salt or Palladium-catalyzed nitromethylation |

| 1-Chloro-3-nitromethyl-benzene | 1-Chloro-3-(chloromethyl)benzene or 1,3-Dichlorobenzene | Nucleophilic substitution with a nitrite salt or Palladium-catalyzed nitromethylation |

| 1-Chloro-4-nitromethyl-benzene | 1-Chloro-4-(chloromethyl)benzene or 1,4-Dichlorobenzene | Nucleophilic substitution with a nitrite salt or Palladium-catalyzed nitromethylation |

It is important to note that the specific reaction conditions, such as solvent, temperature, and choice of reagents, would need to be optimized for each specific transformation to achieve the desired product in good yield and purity.

Strategies for Further Substitution and Diversification of the Aromatic Ring

Further diversification of the 1-chloro-3-nitromethyl-benzene scaffold can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the chloro and nitromethyl groups, will govern the position of the incoming electrophile. The chlorine atom is an ortho-, para-directing group, while the nitromethyl group, due to the electron-withdrawing nature of the nitro group, is expected to be a meta-directing group. The interplay of these directing effects will determine the regioselectivity of the substitution.

For instance, in 1-chloro-3-nitromethyl-benzene, the positions ortho and para to the chlorine atom are positions 2, 4, and 6. The positions meta to the nitromethyl group are positions 2, 4, and 6. Therefore, the directing effects of both groups reinforce each other, and incoming electrophiles are expected to substitute at positions 2, 4, and 6.

Common electrophilic aromatic substitution reactions that could be employed for the diversification of the aromatic ring include:

Nitration: Introduction of an additional nitro group can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., bromine or chlorine) can be accomplished using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

Sulfonation: The introduction of a sulfonic acid group can be carried out using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups can be achieved using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. However, the electron-withdrawing nature of the existing substituents may deactivate the ring towards these reactions, requiring harsh reaction conditions.

The specific outcome of these reactions will depend on the precise reaction conditions and the relative activating/deactivating and directing strengths of the chloro and nitromethyl groups.

Functionalization of the Nitromethyl Side Chain in Derivatives

The nitromethyl group is a versatile functional group that can undergo a variety of chemical transformations, providing a handle for further derivatization of the 1-chloro-3-nitromethyl-benzene scaffold.

One of the most important reactions of the nitromethyl group is the Henry reaction (nitroaldol reaction) . In the presence of a base, the acidic proton on the carbon adjacent to the nitro group can be removed to form a nitronate anion. This anion can then act as a nucleophile and add to the carbonyl group of an aldehyde or ketone, forming a β-nitro alcohol. This reaction is a powerful tool for carbon-carbon bond formation.

Another key transformation is the reduction of the nitro group . The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl or Sn/HCl). This transformation yields the corresponding 2-(chlorophenyl)ethanamine derivatives, which are valuable building blocks for the synthesis of more complex molecules.

The nitromethyl group can also be converted into a carbonyl group through the Nef reaction . This reaction involves the treatment of the sodium or potassium salt of a primary or secondary nitroalkane with a strong acid, yielding an aldehyde or a ketone and nitrous oxide.

The table below summarizes some key functionalization reactions of the nitromethyl side chain.

| Reaction | Reagents | Product Functional Group |

| Henry Reaction | Aldehyde or Ketone, Base | β-Nitro alcohol |

| Reduction | H₂/Pd-C, Fe/HCl, or Sn/HCl | Amino group |

| Nef Reaction | Base, then strong acid | Carbonyl group (aldehyde) |

These transformations significantly expand the chemical space accessible from the 1-chloro-3-nitromethyl-benzene scaffold.

Establishment of Structure-Reactivity Relationships within Derivative Series

The systematic synthesis of a series of derivatives of 1-chloro-3-nitromethyl-benzene, with variations in the substitution pattern on the aromatic ring and modifications of the nitromethyl side chain, would allow for the establishment of structure-reactivity relationships. By correlating the structural features of the molecules with their chemical reactivity or biological activity, it is possible to gain insights into the factors that govern their properties.

For example, the electronic effects of substituents on the aromatic ring can be quantified using Hammett substituent constants (σ). By plotting the logarithm of the rate or equilibrium constant for a particular reaction against the Hammett constant for a series of substituted derivatives, a linear free-energy relationship can often be established. The slope of this plot, the reaction constant (ρ), provides information about the sensitivity of the reaction to the electronic effects of the substituents.

Computational chemistry methods can also be employed to calculate various molecular descriptors, such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and various quantum chemical parameters. These descriptors can be correlated with experimentally observed reactivity to develop quantitative structure-reactivity relationships (QSARs). Such studies can aid in the rational design of new derivatives with desired properties.

Design and Synthesis of Compound Libraries Based on the 1-Chloro-3-nitromethyl-benzene Scaffold

The 1-chloro-3-nitromethyl-benzene scaffold, with its multiple points for diversification, is an attractive starting point for the design and synthesis of compound libraries. A compound library is a collection of a large number of different chemical compounds that can be used for high-throughput screening in drug discovery and materials science.

The design of a compound library based on this scaffold would involve the selection of a set of diverse building blocks that can be attached to the aromatic ring and the nitromethyl side chain. For example, a library could be constructed by reacting a small set of substituted 1-chloro-3-nitromethyl-benzene derivatives with a larger set of aldehydes in the Henry reaction, followed by reduction of the nitro group and acylation of the resulting amino group with a diverse set of carboxylic acids.

Combinatorial chemistry techniques, where multiple reactions are carried out in parallel, can be employed to efficiently generate a large number of compounds. The resulting library of compounds can then be screened for a specific biological activity or a desired physical property. The "hits" from the screen can then be further optimized to develop lead compounds for new drugs or materials. The versatility of the 1-chloro-3-nitromethyl-benzene scaffold makes it a valuable platform for the generation of novel and diverse chemical libraries.

Environmental Transformation and Degradation Pathways of 1 Chloro 3 Nitromethyl Benzene

Biodegradation Studies in Aquatic and Terrestrial Environments

The biodegradation of 1-chloro-3-nitrobenzene (B92001) has been observed primarily in the context of industrial wastewater treatment, where mixed microbial cultures have demonstrated the ability to mineralize the compound nih.gov. While studies on the degradation of 1-chloro-3-nitrobenzene by single bacterial strains are limited, research on its isomer, 1-chloro-4-nitrobenzene, provides insight into potential microbial capabilities. For instance, a bacterium from the Comamonadaceae family has been isolated that can use 1-chloro-4-nitrobenzene as its sole source of carbon, nitrogen, and energy, suggesting that specialized microorganisms capable of degrading chloronitrobenzenes exist in the environment nih.gov. The major routes for the environmental fate of nitrobenzene (B124822) compounds, in general, are volatilization and slow aerobic biodegradation waterquality.gov.au.

The metabolic pathways for 1-chloro-3-nitrobenzene are not as extensively documented as for other isomers. However, studies on related compounds offer clues to its potential degradation products. In mammals, metabolism of 1-chloro-3-nitrobenzene by rat hepatocytes leads to the formation of 3-chloroaniline (B41212) as the primary metabolite, with smaller amounts of 3-chloroacetanilide and 3-chloroaniline-N-glucuronide also produced nih.gov. This reduction of the nitro group is a common initial step in the breakdown of nitroaromatic compounds.

For the isomer 1-chloro-4-nitrobenzene, a clear metabolic pathway has been identified in bacterial strain LW1. Under anaerobic conditions, the bacterium transforms 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol nih.gov. This process involves a partial reduction of the nitro group to a hydroxylamino group, which is then followed by a Bamberger rearrangement nih.gov. In the presence of oxygen, this intermediate is further metabolized nih.gov.

Bacterial degradation of nitrobenzoates, a related class of compounds, can proceed through either oxidative or reductive pathways frontiersin.org. For example, Arthrobacter sp. SPG degrades 2-nitrobenzoate through an oxidative pathway, forming salicylate and catechol as intermediates, with the release of nitrite (B80452) ions frontiersin.orgnih.gov. Conversely, reductive pathways for other nitrobenzoates can lead to the formation of compounds like 3-hydroxyanthranilate frontiersin.org. These established pathways for similar compounds suggest that the degradation of 1-chloro-3-nitrobenzene likely involves initial reduction or oxidation of the nitro group, followed by ring cleavage.

Table 1: Potential and Identified Metabolites of Chloronitrobenzene Compounds

| Parent Compound | Organism/System | Identified Metabolites | Metabolic Pathway Indication |

|---|---|---|---|

| 1-Chloro-3-nitrobenzene | Rat Hepatocytes | 3-Chloroaniline, 3-Chloroacetanilide, 3-Chloroaniline-N-glucuronide nih.gov | Reductive |

| 1-Chloro-4-nitrobenzene | Bacterial Strain LW1 | 2-Amino-5-chlorophenol nih.gov | Reductive (Bamberger rearrangement) |

The biodegradability of 1-chloro-3-nitrobenzene is significantly influenced by both the microbial communities present and the prevailing environmental conditions.

Microbial Communities: The presence of specific, adapted microbial consortia is crucial for the degradation of this compound. The successful mineralization of 1-chloro-3-nitrobenzene has been reported in mixed cultures found in industrial wastewater treatment systems, indicating that a synergistic interaction between different microbial species may be necessary for complete breakdown nih.gov. The isolation of single strains capable of utilizing isomers like 1-chloro-4-nitrobenzene highlights the importance of specific enzymatic machinery that may not be widespread among common soil and water bacteria nih.gov.

Hydrolysis and Photolytic Degradation Processes in Aqueous Systems

In aqueous environments, 1-chloro-3-nitrobenzene is subject to abiotic degradation processes, primarily photolysis. It has been shown to undergo photolysis in both pure water and river water when exposed to light nih.gov. In the atmosphere, the vapor phase of 1-chloro-3-nitrobenzene is degraded by reacting with photochemically-produced hydroxyl radicals nih.gov. The estimated half-life for this atmospheric reaction is 134 days, calculated from its reaction rate constant of 1.2 x 10⁻¹³ cm³/molecule-sec at 25°C nih.gov. In general, photolysis and chemical reactions for nitrobenzene in water are considered to be slow processes waterquality.gov.au.

Persistence Assessment in Environmental Compartments

The environmental persistence of 1-chloro-3-nitrobenzene is moderate. Its slow rate of aerobic biodegradation and slow photolysis in water contribute to its potential to persist in aquatic systems waterquality.gov.au. The compound has a low propensity to adsorb to soil and sediments, which makes it mobile in soil environments waterquality.gov.au. In the atmosphere, its persistence is significant, as indicated by the estimated 134-day half-life for its reaction with hydroxyl radicals nih.gov. However, some assessments have concluded that 1-chloro-3-nitrobenzene is not considered to be persistent, bioaccumulative, and toxic (PBT) at levels of 0.1% or higher cdhfinechemical.com. The substance is classified as toxic to aquatic organisms, and it is strongly advised that it not be allowed to enter the environment cdhfinechemical.comilo.org.

Analytical Methodologies for Trace Detection and Quantification in Environmental Samples

A variety of analytical methods are available for the detection and quantification of 1-chloro-3-nitrobenzene and related compounds in environmental matrices such as air, water, and soil. Gas chromatography (GC) is the most common technique, often coupled with mass spectrometry (MS) for definitive identification cdc.govwho.int. Other detectors like flame ionization detection (FID) and electron capture detection (ECD) are also used cdc.govnih.gov.

For water samples, a rapid and sensitive method involving dispersive liquid-liquid microextraction (DLLME) followed by GC-MS has been developed for the determination of nitrobenzenes and nitrochlorobenzenes researchgate.net. This method provides good pre-concentration factors and low detection limits researchgate.net. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is another method employed, particularly for soil samples cdc.gov.

Air sampling often involves collecting the analyte on a solid sorbent material, such as silica gel, followed by solvent desorption and analysis by GC who.int. The use of fused silica capillary columns in GC can be applied to the analysis of nonpriority pollutant organics, including 1-chloro-3-nitrobenzene, in various environmental samples nih.gov.

Table 2: Analytical Methods for 1-Chloro-3-nitrobenzene Detection

| Analytical Technique | Sample Matrix | Detection Method | Key Features |

|---|---|---|---|

| Gas Chromatography (GC) nih.govcdc.govnih.gov | Air, Water, Soil | Mass Spectrometry (MS), Flame Ionization Detection (FID), Electron Capture Detection (ECD) | High sensitivity and selectivity, widely used for environmental samples. |

| High-Performance Liquid Chromatography (HPLC) cdc.gov | Soil, Water | Ultraviolet (UV) Detection | Suitable for analyzing soil and water extracts. |

| Dispersive Liquid-Liquid Microextraction (DLLME) - GC/MS researchgate.net | Water | Mass Spectrometry (MS) | Rapid, sensitive, and provides high pre-concentration factors. |

Industrial Applications and Synthetic Utility of 1 Chloro 3 Nitromethyl Benzene

Role as a Key Chemical Intermediate in Complex Organic Synthesis

1-Chloro-3-nitrobenzene (B92001) is a versatile chemical intermediate valued for the distinct reactivity of its functional groups, which allows for sequential and regioselective transformations. The nitro group can be readily reduced to an amine, while the chloro group can participate in nucleophilic substitution reactions, although it is less reactive than in the ortho and para isomers. This differential reactivity makes it a strategic starting material in multi-step syntheses.

The most prominent application of 1-chloro-3-nitrobenzene is as a precursor to 3-chloroaniline (B41212), a key component in the manufacture of azo dyes, often referred to as Orange GC Base. wikipedia.orgnih.gov The synthesis of 3-chloroaniline is typically achieved through the Bechamp reduction, which uses iron filings in the presence of an acid. wikipedia.org

Beyond this primary application, 1-chloro-3-nitrobenzene serves as a building block for more complex molecules. For instance, it is a starting material in the synthesis of substituted phenylenediamines. These compounds are important in various industrial applications, including as monomers for high-performance polymers and as antioxidants. One example is the synthesis of 4-chloro-m-phenylenediamine, which is produced by the reduction of 1-chloro-2,4-dinitrobenzene. nih.gov While this specific example starts from a dinitro-compound, the underlying principle of using a substituted chloronitrobenzene to create functionalized diamines is a common synthetic strategy.

Furthermore, 1-chloro-3-nitrobenzene can be used in the synthesis of various substituted anilines, which are themselves valuable intermediates. The general synthetic pathway involves the reduction of the nitro group, followed by further functionalization of the resulting 3-chloroaniline.

A notable example of its use in a multi-step synthesis is in the preparation of certain agrochemicals. For instance, crude 3-chloronitrobenzene can be exhaustively chlorinated to produce pentachloronitrobenzene, a fungicide. nih.gov

The following table summarizes some key synthetic transformations of 1-chloro-3-nitrobenzene:

| Starting Material | Reagents and Conditions | Product | Application of Product |

| 1-Chloro-3-nitrobenzene | Fe/HCl (Bechamp reduction) | 3-Chloroaniline | Dye intermediate (Orange GC Base) |

| 1-Chloro-3-nitrobenzene | Exhaustive chlorination | Pentachloronitrobenzene | Fungicide |

| 1-Chloro-3-nitrobenzene | Catalytic hydrogenation (e.g., Pt/Fe3O4) | 3-Chloroaniline | Intermediate for specialty chemicals |

| 1-Chloro-3-nitrobenzene | Reduction, followed by diazotization and substitution | Various substituted chloro-benzenes | Versatile chemical intermediates |

Precursor for the Development of Specialty Chemicals and Advanced Materials (Excluding Biological Applications)

The utility of 1-chloro-3-nitrobenzene extends to the synthesis of a range of specialty chemicals and serves as a foundational molecule for the development of advanced materials. Its derivatives are integral to the production of various industrial products.

In the realm of specialty chemicals, 1-chloro-3-nitrobenzene is a key precursor for certain agrochemicals. As mentioned, it can be converted to the fungicide pentachloronitrobenzene. nih.gov While many chloronitrobenzene derivatives are used in the synthesis of herbicides and pesticides, the applications are often specific to the isomer. For example, 4-nitrochlorobenzene is a precursor for herbicides like nitrofen, while 1-chloro-3-nitrobenzene's utility in this area is more specialized. nih.gov

The synthesis of azo dyes and pigments represents a significant industrial application. The reduction of 1-chloro-3-nitrobenzene to 3-chloroaniline provides a crucial diazo component for these colorants. wikipedia.orgnih.gov Aromatic azo compounds are also prepared using gold nanoparticles supported on TiO2 as a catalyst with 1-chloro-3-nitrobenzene as a starting material. sigmaaldrich.com

In the field of materials science, derivatives of 1-chloro-3-nitrobenzene, such as substituted phenylenediamines, can be used as monomers for high-performance polymers. For example, p-phenylenediamine, which can be synthesized from 4-nitrochlorobenzene, is a key component of aramid fibers like Kevlar. wikipedia.org While the direct application of the 3-isomer in this specific context is less common, the synthesis of substituted diamines from 1-chloro-3-nitrobenzene provides building blocks for other specialized polymers.

The following table provides examples of specialty chemicals and materials derived from 1-chloro-3-nitrobenzene:

| Product Category | Specific Product/Material | Synthetic Route from 1-Chloro-3-nitrobenzene | Industrial Application |

| Agrochemicals | Pentachloronitrobenzene | Exhaustive chlorination | Fungicide |

| Dyes and Pigments | Azo dyes (e.g., those using Orange GC Base) | Reduction to 3-chloroaniline, followed by diazotization and coupling | Colorants for textiles, plastics, etc. |

| Polymer Precursors | Substituted phenylenediamines | Multi-step synthesis involving reduction and other functionalizations | Monomers for specialty polymers |

Implementation of Green Chemistry Principles in its Synthesis and Transformations

Efforts have been made to align the synthesis and transformations of 1-chloro-3-nitrobenzene with the principles of green chemistry, focusing on reducing hazardous waste, improving energy efficiency, and utilizing catalytic methods.

Synthesis of 1-Chloro-3-nitrobenzene:

The traditional industrial synthesis of 1-chloro-3-nitrobenzene involves the chlorination of nitrobenzene (B124822) in the presence of a Lewis acid catalyst like ferric chloride. wikipedia.org This method is preferred over the nitration of chlorobenzene (B131634) because the latter yields a mixture of ortho and para isomers with only a small amount of the desired meta product. wikipedia.org However, the use of stoichiometric amounts of Lewis acids can lead to significant waste streams.

Transformations of 1-Chloro-3-nitrobenzene:

The reduction of the nitro group in 1-chloro-3-nitrobenzene to form 3-chloroaniline is a key transformation. The classical Bechamp reduction, while effective, generates large quantities of iron oxide sludge. wikipedia.org Catalytic hydrogenation offers a cleaner alternative. For instance, the solvent-free, selective hydrogenation of chloronitrobenzenes to their corresponding chloroanilines has been achieved with high selectivity and complete conversion using a robust Pt/Fe3O4 catalyst. rsc.org This method avoids the use of volatile organic solvents and minimizes waste.

Microwave-assisted synthesis is another green chemistry approach that has been applied to reactions involving nitro compounds. wjpps.comajrconline.org Microwave heating can significantly reduce reaction times, improve yields, and enhance energy efficiency compared to conventional heating methods. chimia.ch These techniques can be applied to various transformations of 1-chloro-3-nitrobenzene, contributing to more sustainable synthetic routes.

The principles of green chemistry applied to 1-chloro-3-nitrobenzene are summarized in the table below:

| Process | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

| Synthesis | Chlorination of nitrobenzene with FeCl3 catalyst | Chlorination with trichloroisocyanuric acid (TCCA) and zeolite catalysts in a flow reactor | Reduced waste, catalyst recyclability, potential for continuous processing |

| Transformation (Reduction) | Bechamp reduction (Fe/HCl) | Solvent-free catalytic hydrogenation (e.g., Pt/Fe3O4) | Elimination of solvent, high selectivity, minimal waste (no iron sludge) |

| General Transformations | Conventional heating | Microwave-assisted synthesis | Reduced reaction times, increased energy efficiency, potentially higher yields |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Highly Selective Functionalization

Future research will likely prioritize the development of advanced synthetic methods to precisely modify the structure of 1-Chloro-3-nitromethyl-benzene. A key area of interest is the selective functionalization of C–H bonds, which would allow for the direct introduction of new chemical groups onto the benzene (B151609) ring. semanticscholar.org This approach offers a more efficient and atom-economical alternative to traditional multi-step syntheses.

Another promising avenue is the exploration of innovative cross-coupling reactions. These reactions could enable the targeted substitution of the chlorine atom or modifications at the nitromethyl group, providing access to a diverse range of derivatives. The development of novel catalysts will be crucial for achieving high selectivity and yields in these transformations.

| Potential Functionalization Strategy | Target Site | Anticipated Outcome |

| C–H Activation | Aromatic Ring | Direct introduction of new functional groups |

| Cross-Coupling Reactions | Chlorine Atom | Substitution with various organic moieties |

| Selective Reduction | Nitromethyl Group | Conversion to an aminomethyl group |

| Asymmetric Catalysis | Nitromethyl Group | Enantioselective synthesis of chiral derivatives |

Application of Advanced Spectroscopic and Computational Techniques for Deeper Molecular Understanding

A more profound understanding of the molecular structure and properties of 1-Chloro-3-nitromethyl-benzene is anticipated through the application of sophisticated analytical and theoretical methods. researchgate.netmdpi.com Advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry, will be instrumental in elucidating the compound's precise connectivity and stereochemistry. These methods can provide detailed insights into the spatial arrangement of atoms and the interactions between different parts of the molecule. nih.gov

In parallel, computational chemistry will play a vital role in predicting the compound's reactivity and electronic properties. researchgate.netmdpi.com Techniques like Density Functional Theory (DFT) can be used to model molecular orbitals, calculate charge distributions, and simulate reaction pathways. mdpi.com This theoretical approach, when combined with experimental data, can offer a comprehensive picture of the molecule's behavior and guide the design of new experiments. researchgate.netmdpi.com

| Technique | Information Gained |

| 2D-NMR Spectroscopy | Detailed structural connectivity and spatial relationships |

| High-Resolution Mass Spectrometry | Precise molecular weight and elemental composition |

| Density Functional Theory (DFT) | Electronic structure, reactivity predictions, and reaction mechanisms |

| Molecular Dynamics Simulations | Conformational analysis and intermolecular interactions |

Development of More Sustainable and Catalytic Processes for Synthesis and Transformation

The principles of green chemistry are expected to heavily influence future research into the synthesis and modification of 1-Chloro-3-nitromethyl-benzene. wiley-vch.de A significant focus will be on the development of catalytic processes that are both environmentally friendly and efficient. mdpi.com This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions. nih.gov Photocatalysis, which utilizes light to drive chemical reactions, is another area with considerable potential for creating more sustainable synthetic routes. mdpi.com

Design and Synthesis of New Chemical Entities with Targeted Reactivity Profiles

Building upon a deeper understanding of its chemical properties, future research will aim to use 1-Chloro-3-nitromethyl-benzene as a scaffold for the design and synthesis of new molecules with tailored functionalities. By strategically modifying the chloro, nitromethyl, and aromatic components of the molecule, scientists can create a library of novel compounds with diverse reactivity profiles.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-chloro-3-nitrobenzene in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (nitrile or neoprene), safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved dust respirators) is required during prolonged exposure .

- Spill Management : Confine spills using inert absorbents (e.g., vermiculite) and avoid dispersal. Collect contaminated material in airtight containers for hazardous waste disposal. Prevent environmental leakage into waterways .

- First Aid : For inhalation, move to fresh air and seek medical attention. For skin contact, wash thoroughly with soap and water. Emergency showers and eye baths must be accessible .

Q. How can researchers verify the purity of 1-chloro-3-nitrobenzene for experimental reproducibility?

- Answer :

- Gas Chromatography (GC) : Use GC with flame ionization detection (FID) to confirm >99% purity, as specified in commercial reference standards .

- Certified Reference Materials (CRMs) : Source CRMs (e.g., 1000 µg/mL in acetone) to calibrate analytical instruments and validate results .

Q. What are the recommended storage conditions to prevent degradation of 1-chloro-3-nitrobenzene?

- Answer :

- Store in airtight containers at ambient temperature (>5 °C) away from light and moisture. Avoid proximity to reducing agents or strong bases to prevent unintended reactions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in chloro-nitrobenzene derivatives?

- Answer :

- Case Study : For 1-chloro-2-methyl-3-nitrobenzene, SC-XRD at 125 K revealed a nitro group twisted 38.81° from the benzene plane, clarifying steric and electronic interactions. Apply similar methodology to analyze substituent orientation and intramolecular forces .

- Data Interpretation : Use software (e.g., OLEX2) to refine crystallographic parameters (R factor < 0.05) and validate bond lengths/angles against computational models .

Q. How do substituent positions influence reactivity in electrophilic aromatic substitution (EAS) reactions of chloro-nitrobenzenes?

- Answer :

- Meta-Directing Effects : The nitro group directs incoming electrophiles to the meta position relative to itself. For example, amidation of 3-chloronitrobenzene with 4-nitrobenzoyl chloride occurs at the para position to the chlorine, driven by steric hindrance and electronic effects .

- Experimental Design : Use kinetic studies (e.g., competition experiments) with isotopic labeling (e.g., D/H exchange) to map reaction pathways and regioselectivity .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points) for chloro-nitrobenzene derivatives?

- Answer :

- Data Reconciliation : Compare purity levels (e.g., GC vs. HPLC data) and crystallization solvents. For example, 1-amino-4-chloro-2-nitrobenzene (CAS 89-63-4) has a reported mp of 116–118°C, but impurities or polymorphic forms may cause variability .

- Method Standardization : Replicate measurements under controlled conditions (e.g., differential scanning calorimetry at 10°C/min) to ensure consistency .

Methodological Tables

Table 1 : Key Analytical Techniques for 1-Chloro-3-nitrobenzene

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| GC-FID | Purity verification | >99.0% (GC) | |

| SC-XRD | Structural elucidation | R factor = 0.031 | |

| NMR (¹H/¹³C) | Functional group analysis | δ 7.5–8.5 ppm (aromatic protons) |

Table 2 : Safety and Environmental Parameters

| Parameter | Value/Recommendation | Reference |

|---|---|---|

| Acute Toxicity | Oral LD₅₀ (rat): 640 mg/kg | |

| Environmental WGK | WGK 3 (Severe aquatic toxicity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |